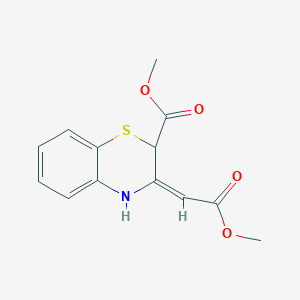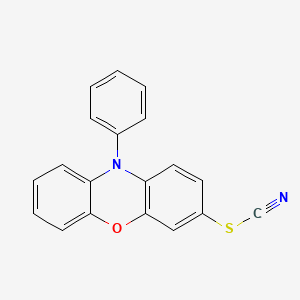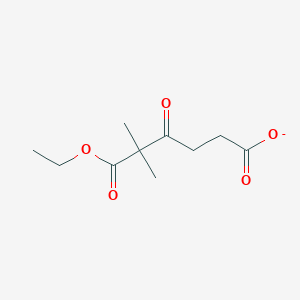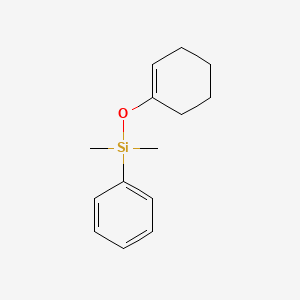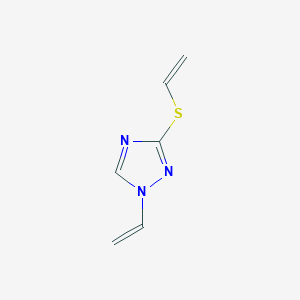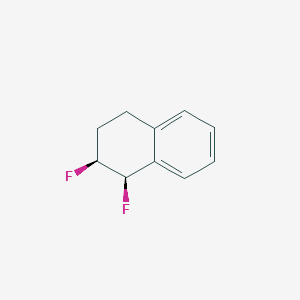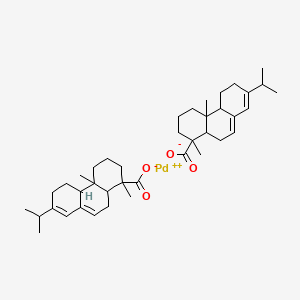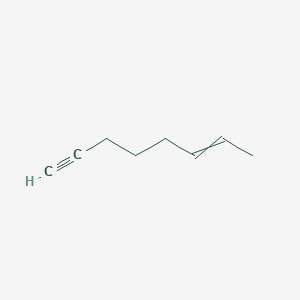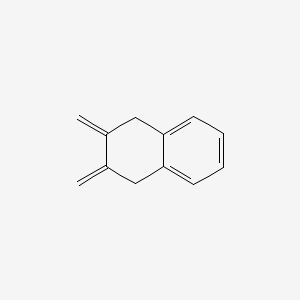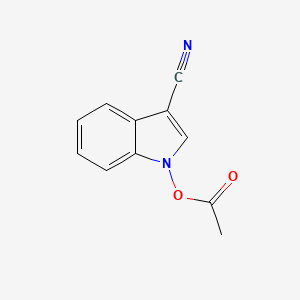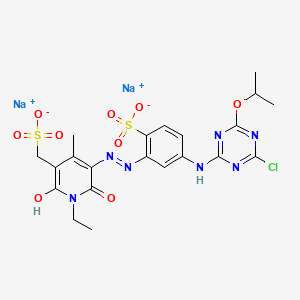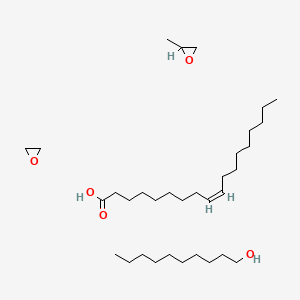![molecular formula C19H14 B14476183 Naphthalene, 1-[(4-methylphenyl)ethynyl]- CAS No. 72735-70-7](/img/structure/B14476183.png)
Naphthalene, 1-[(4-methylphenyl)ethynyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with an ethynyl group attached to a 4-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-methylbenzene with ethynylmagnesium bromide to form 1-[(4-methylphenyl)ethynyl]benzene. This intermediate is then subjected to a palladium-catalyzed coupling reaction with 1-bromonaphthalene to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Naphthalene, 1-[(4-methylphenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various halogenated or nitrated derivatives.
科学研究应用
Naphthalene, 1-[(4-methylphenyl)ethynyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
作用机制
The mechanism of action of naphthalene, 1-[(4-methylphenyl)ethynyl]- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the naphthalene ring can engage in hydrophobic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 1-Ethynylnaphthalene
- 2-Ethynylnaphthalene
- 4-Ethynylbiphenyl
- 9-Ethynylphenanthrene
Uniqueness
Naphthalene, 1-[(4-methylphenyl)ethynyl]- is unique due to the presence of both a naphthalene ring and a 4-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not observed with other similar compounds .
属性
CAS 编号 |
72735-70-7 |
|---|---|
分子式 |
C19H14 |
分子量 |
242.3 g/mol |
IUPAC 名称 |
1-[2-(4-methylphenyl)ethynyl]naphthalene |
InChI |
InChI=1S/C19H14/c1-15-9-11-16(12-10-15)13-14-18-7-4-6-17-5-2-3-8-19(17)18/h2-12H,1H3 |
InChI 键 |
VEONEDRQCQJFKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C#CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


